Wdr5-IN-4 (tfa) -

Wdr5-IN-4 (tfa)

Catalog Number: EVT-8240268
CAS Number:
Molecular Formula: C27H23Cl2F4N5O3
Molecular Weight: 612.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

WDR5-IN-4 (tfa) is a small molecule inhibitor targeting the WD Repeat-Containing Protein 5, a crucial component in various oncogenic processes, particularly through its interaction with the MYC transcription factor. The compound has been developed as part of a broader effort to inhibit WDR5's role in gene regulation and cancer progression. WDR5 plays a significant role in the assembly of histone methyltransferase complexes, which are essential for the epigenetic regulation of gene expression.

Source and Classification

WDR5-IN-4 (tfa) is classified as a WDR5 inhibitor and is part of a series of compounds designed to disrupt the WDR5-MYC interaction. This compound is synthesized to enhance specificity and potency against WDR5, making it a valuable tool in cancer research and therapeutic development. The compound is derived from extensive structure-activity relationship studies aimed at optimizing binding affinity and biological efficacy against WDR5.

Synthesis Analysis

Methods and Technical Details

The synthesis of WDR5-IN-4 (tfa) involves multiple steps that typically start with known chemical scaffolds that have shown activity against WDR5. For instance, the synthesis may begin with an intermediate such as 5-methyl-4-nitroimidazole, which undergoes various chemical modifications including N-alkylation and functional group transformations to yield the final product.

Key techniques employed in the synthesis include:

  • NMR Spectroscopy: Used for monitoring reaction progress and confirming the structure of intermediates.
  • High-Performance Liquid Chromatography (HPLC): Employed for purification of the final product.
  • Mass Spectrometry: Utilized for verifying molecular weights and confirming the identity of synthesized compounds.

The detailed synthetic route can be complex, often requiring optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of WDR5-IN-4 (tfa) features several key functional groups that contribute to its binding affinity for WDR5. The compound typically contains:

  • A central imidazole ring that serves as a core scaffold.
  • Various substituents that enhance hydrophobic interactions with the binding pocket of WDR5.
  • A trifluoroacetate (tfa) moiety which can influence solubility and stability.

X-ray crystallography or NMR data may provide insights into the three-dimensional conformation of WDR5-IN-4 when bound to its target, revealing critical interactions that stabilize the inhibitor within the WDR5 binding site.

Chemical Reactions Analysis

Reactions and Technical Details

WDR5-IN-4 (tfa) undergoes specific chemical interactions upon binding to WDR5, primarily characterized by:

  • Hydrogen Bonding: Interactions between functional groups on WDR5-IN-4 and amino acid residues in the WDR5 binding pocket.
  • Hydrophobic Interactions: The compound's hydrophobic regions interact favorably with non-polar residues within WDR5.

These interactions are essential for inhibiting the protein's function, ultimately leading to reduced MYC activity and altered gene expression profiles associated with oncogenesis.

Mechanism of Action

Process and Data

WDR5-IN-4 (tfa) functions by competitively inhibiting the interaction between WDR5 and MYC. The mechanism involves:

  1. Binding to the WIN Site: The inhibitor occupies the WIN site on WDR5, preventing MYC from binding effectively.
  2. Disruption of Protein Complexes: By inhibiting this interaction, WDR5-IN-4 disrupts downstream signaling pathways that promote cell proliferation and survival.
  3. Altered Gene Expression: The inhibition leads to changes in gene expression patterns associated with tumor growth and metastasis.

Quantitative assays such as fluorescence polarization assays are often used to determine binding affinities (K_d values) which indicate how effectively WDR5-IN-4 can displace MYC from its binding site.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

WDR5-IN-4 (tfa) exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically around 300–400 g/mol.
  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide and ethanol; solubility can be influenced by the tfa salt form.
  • Stability: Stability under physiological conditions is crucial for its application in biological assays.

These properties make it suitable for in vitro studies assessing its efficacy as a therapeutic agent against cancers driven by MYC overexpression.

Applications

Scientific Uses

WDR5-IN-4 (tfa) is primarily utilized in research settings focused on:

  1. Cancer Biology: Investigating the role of WDR5 in oncogenic signaling pathways.
  2. Drug Development: Serving as a lead compound for developing more potent derivatives targeting WDR5.
  3. Biochemical Assays: Used in assays to evaluate MYC-dependent transcriptional activity and downstream effects on cell proliferation.

The ongoing research into compounds like WDR5-IN-4 highlights their potential not only as therapeutic agents but also as valuable tools for understanding complex cellular mechanisms involved in cancer progression.

Structural Biology and Target Engagement

Structural Basis of WDR5-WIN Site Interaction

WD repeat domain 5 (WD repeat domain 5) adopts a seven-bladed β-propeller architecture that forms a central cavity known as the WIN (WD repeat domain 5 interaction) site. This cavity serves as a high-affinity binding pocket for arginine-containing WIN motifs present in chromatin-associated proteins, including mixed lineage leukemia (mixed lineage leukemia) family histone methyltransferases. The WIN site features three subsites:

  • S1/S2 subsites: Bind the invariant arginine residue of WIN motifs via hydrogen bonding with aspartic acid 107 and tyrosine 191, plus cation-π interactions
  • S4/S7 subsites: Accommodate hydrophobic residues flanking the arginine anchor point

Table 1: Key Residues in WD repeat domain 5 WIN Site

SubsiteCritical ResiduesInteraction Type
S1/S2Asp107, Tyr191, Cys261Hydrogen bonding, cation-π
S4Phe149, Phe263Hydrophobic packing
S7Leu152, Val217Van der Waals contacts

Crystallographic studies reveal that WIN motif engagement requires peptide insertion into this narrow cavity, resulting in slow association kinetics (kₐ~10³ M⁻¹s⁻¹) but high binding affinity (Kd = 0.1-10 nM for native peptides) due to complementary surface topology [2] [3]. This architecture makes the WIN site pharmacologically tractable for competitive inhibition strategies aimed at disrupting WD repeat domain 5-chromatin interactions.

Molecular Determinants of WD repeat domain 5-IN-4 Binding Specificity

WD repeat domain 5-IN-4 trifluoroacetate (Compound C6) achieves picomolar binding affinity (Kd = 0.1 nM) through strategic mimicry of the conserved arginine anchor and optimization of subsite interactions:

  • S2 subsite engagement: The imidazole-imine warhead penetrates the deepest region of the S2 pocket, forming bidentate hydrogen bonds with aspartic acid 107 backbone atoms and a π-stacking interaction with tyrosine 191 [3] [8]. This replicates the arginine positioning observed in mixed lineage leukemia peptide complexes.

  • S4 subsite occupancy: A 4-fluoro-2-methylphenyl moiety occupies the hydrophobic S4 cleft, with fluorine substitution enhancing van der Waals contacts with phenylalanine 263 while avoiding steric clashes [3]. The methyl group extends toward phenylalanine 149, filling a subpocket unexploited by native peptides.

  • S7 subsite optimization: The N-methylimidazole extension projects into the solvent-exposed S7 region, forming a water-mediated hydrogen bond with cysteine 261 backbone while maintaining low desolvation penalty [7]. This moiety contributes to selectivity over other WD40-domain proteins.

Biophysical analyses confirm WD repeat domain 5-IN-4 trifluoroacetate competitively displaces mixed lineage leukemia-derived peptides with >1,000-fold selectivity versus negative control compounds bearing regioisomeric fluorine substitutions that disrupt S4 pocket complementarity [3].

Comparative Analysis of WIN Site Inhibitor Scaffolds

WD repeat domain 5-IN-4 trifluoroacetate represents an advanced chemotype within three generations of WIN site inhibitors characterized by progressive affinity improvements:

Table 2: Evolution of WD repeat domain 5 WIN Site Inhibitor Scaffolds

GenerationRepresentative CompoundCore ScaffoldKd (nM)Cellular GI50 (μM)
FirstOICR-9429Piperazine-benzene64>10 (mixed lineage leukemia-rearranged MV4:11)
SecondC16 (dihydroisoquinolinone)Dihydroisoquinolin-1-one0.0440.6
ThirdWD repeat domain 5-IN-4 trifluoroacetateImidazole-imine benzamide0.10.6 (MV4:11); 25.4 (K562)

Notable scaffold advancements:

  • Warhead optimization: Replacement of OICR-9429's piperazine with imidazole-imine improved S2 penetration depth and hydrogen-bond geometry, increasing affinity 600-fold [8]
  • Rigidification strategy: Incorporation of dihydroisoquinolinone (C16) and imidazole-imine benzamide cores reduced conformational entropy penalties upon binding [7] [8]
  • Solubility tradeoffs: WD repeat domain 5-IN-4 trifluoroacetate exhibits reduced kinetic solubility (31 μM at pH 7.4) versus earlier scaffolds due to extensive hydrophobic surface burial, necessitating salt formation (trifluoroacetate) for biological testing [7]

X-ray Crystallographic Insights into Binding Pocket Dynamics

High-resolution co-crystal structures (≤1.8 Å) of WD repeat domain 5-IN-4 trifluoroacetate bound to WD repeat domain 5 reveal induced-fit mechanisms and conformational adaptability:

  • S2 pocket plasticity: The aspartic acid 107 side chain rotates 120° to form a salt bridge with the imidazole-imine warhead, while tyrosine 191 shifts 1.2 Å to optimize π-stacking. This creates a subpocket accommodating the methylene linker [3] [5].

  • Dynamic S4/S7 interface: Binding triggers a hinge motion between blades 5 and 6, expanding the S4-S7 cleft volume by 18% (from 210 ų to 248 ų) versus apo structures. This enables optimal burial of the 4-fluoro-2-methylphenyl group without backbone distortion [7].

  • Cysteine 261 role: The carbonyl oxygen of WD repeat domain 5-IN-4 trifluoroacetate forms a critical hydrogen bond with cysteine 261 backbone NH, stabilizing a rare β-bulge conformation that optimizes S7 pocket geometry. Mutagenesis (cysteine 261 to alanine) reduces affinity 150-fold, confirming this interaction's energetic contribution [3] [8].

Table 3: Conformational Changes in WD repeat domain 5 Upon WD repeat domain 5-IN-4 trifluoroacetate Binding

ParameterApo WD repeat domain 5WD repeat domain 5-IN-4 trifluoroacetate BoundFunctional Consequence
S2 volume98 ų86 ųEnhanced charge density
S4 volume74 ų89 ųImproved hydrophobic packing
Blade 5-6 angle142°155°Expanded S4/S7 interface
Cys261 ϕ/ψ-135°/135°-95°/145°β-bulge formation

These structural insights explain WD repeat domain 5-IN-4 trifluoroacetate's exceptional affinity and provide a blueprint for next-generation inhibitors targeting conformational substates observed during molecular dynamics simulations [5] [7].

Properties

Product Name

Wdr5-IN-4 (tfa)

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-3-(6-fluoro-2-methylpyridin-3-yl)-5-[(2-imino-3-methylimidazol-1-yl)methyl]benzamide;2,2,2-trifluoroacetic acid

Molecular Formula

C27H23Cl2F4N5O3

Molecular Weight

612.4 g/mol

InChI

InChI=1S/C25H22Cl2FN5O.C2HF3O2/c1-15-20(4-6-23(28)31-15)18-9-17(14-33-8-7-32(2)25(33)29)10-19(12-18)24(34)30-13-16-3-5-21(26)22(27)11-16;3-2(4,5)1(6)7/h3-12,29H,13-14H2,1-2H3,(H,30,34);(H,6,7)

InChI Key

SRNPJMNSZVVBDZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)F)C2=CC(=CC(=C2)CN3C=CN(C3=N)C)C(=O)NCC4=CC(=C(C=C4)Cl)Cl.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=C(C=CC(=N1)F)C2=CC(=CC(=C2)CN3C=CN(C3=N)C)C(=O)NCC4=CC(=C(C=C4)Cl)Cl.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.